![molecular formula C20H17ClN2O4 B4673679 N-{2-chloro-4-[(4-ethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B4673679.png)
N-{2-chloro-4-[(4-ethoxybenzoyl)amino]phenyl}-2-furamide
Overview
Description
N-{2-chloro-4-[(4-ethoxybenzoyl)amino]phenyl}-2-furamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated phenyl ring, an ethoxybenzoyl group, and a furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-chloro-4-[(4-ethoxybenzoyl)amino]phenyl}-2-furamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloro-4-nitroaniline with 4-ethoxybenzoyl chloride to form an intermediate, which is then reduced to the corresponding amine. This amine is subsequently reacted with 2-furoyl chloride under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-chloro-4-[(4-ethoxybenzoyl)amino]phenyl}-2-furamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-{2-chloro-4-[(4-ethoxybenzoyl)amino]phenyl}-2-furamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may serve as a probe for studying biological processes involving chlorinated aromatic compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-chloro-4-[(4-ethoxybenzoyl)amino]phenyl}-2-furamide involves its interaction with specific molecular targets. The chlorinated phenyl ring and the furan ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-{4-[(4-chlorophenoxy)phenyl]ethan-1-one}: Similar structure but with different functional groups.
5-chloro-N-{4-[(5-chloro-2-ethoxybenzoyl)amino]phenyl}-2-ethoxybenzamide: Another chlorinated aromatic compound with potential biological activity.
Uniqueness
N-{2-chloro-4-[(4-ethoxybenzoyl)amino]phenyl}-2-furamide is unique due to its combination of a chlorinated phenyl ring, an ethoxybenzoyl group, and a furan ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-[2-chloro-4-[(4-ethoxybenzoyl)amino]phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4/c1-2-26-15-8-5-13(6-9-15)19(24)22-14-7-10-17(16(21)12-14)23-20(25)18-4-3-11-27-18/h3-12H,2H2,1H3,(H,22,24)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDGQAWPZWWMNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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